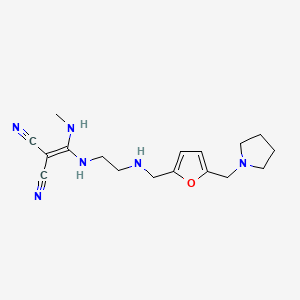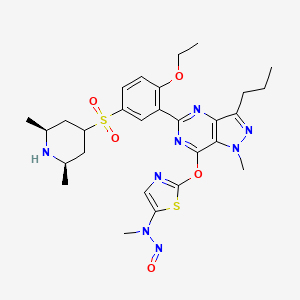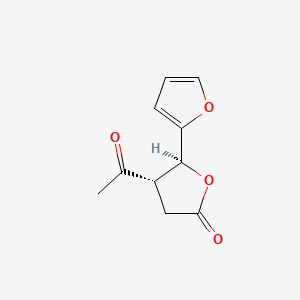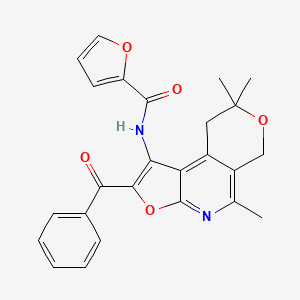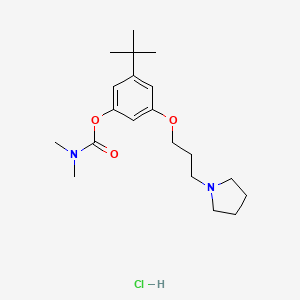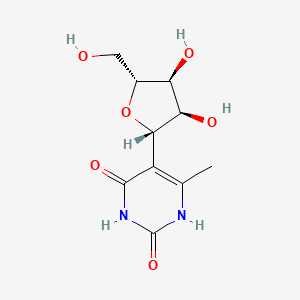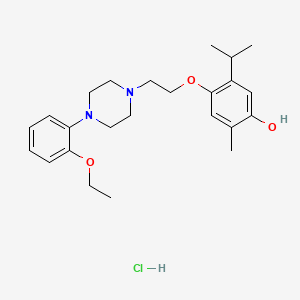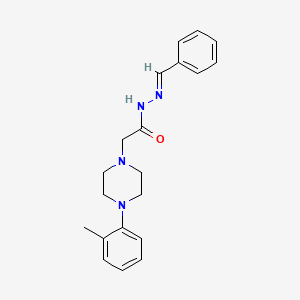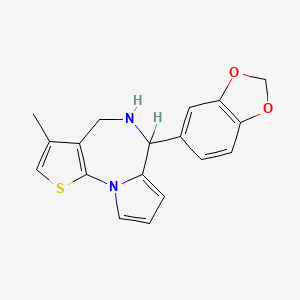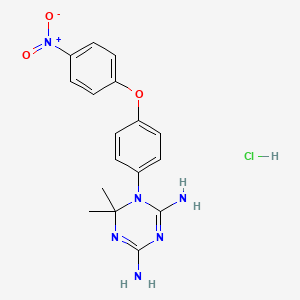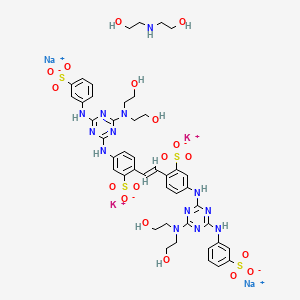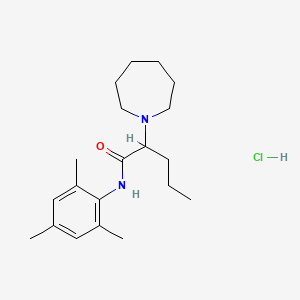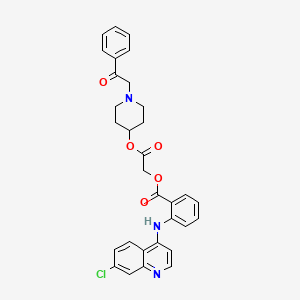
Benzoic acid, 2-((7-chloro-4-quinolinyl)amino)-, 2-oxo-2-((1-(2-oxo-2-phenylethyl)-4-piperidinyl)oxy)ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-((7-chloro-4-quinolinyl)amino)-, 2-oxo-2-((1-(2-oxo-2-phenylethyl)-4-piperidinyl)oxy)ethyl ester is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials may include benzoic acid derivatives, quinoline derivatives, and piperidine derivatives. The synthetic route may involve:
Nucleophilic substitution: reactions to introduce the quinoline moiety.
Esterification: reactions to form the ester linkage.
Amidation: reactions to introduce the amino group.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: to accelerate the reaction.
Solvents: to dissolve reactants and control reaction temperature.
Purification techniques: such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions may convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Halogen atoms in the quinoline ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce tetrahydroquinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, quinoline derivatives are often studied for their potential as antimicrobial, antiviral, and anticancer agents.
Medicine
Medicinally, this compound may be investigated for its potential therapeutic effects, including anti-inflammatory, antimalarial, and anticancer activities.
Industry
In the industrial sector, such compounds may be used in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, quinoline derivatives are known to inhibit enzymes such as topoisomerases and kinases, which are involved in DNA replication and cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Hydroxychloroquine: Another antimalarial drug with additional hydroxyl groups.
Quinoline: The parent compound of many quinoline derivatives.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer unique biological activities and chemical reactivity compared to other quinoline derivatives.
Properties
CAS No. |
86518-57-2 |
|---|---|
Molecular Formula |
C31H28ClN3O5 |
Molecular Weight |
558.0 g/mol |
IUPAC Name |
[2-oxo-2-(1-phenacylpiperidin-4-yl)oxyethyl] 2-[(7-chloroquinolin-4-yl)amino]benzoate |
InChI |
InChI=1S/C31H28ClN3O5/c32-22-10-11-24-27(12-15-33-28(24)18-22)34-26-9-5-4-8-25(26)31(38)39-20-30(37)40-23-13-16-35(17-14-23)19-29(36)21-6-2-1-3-7-21/h1-12,15,18,23H,13-14,16-17,19-20H2,(H,33,34) |
InChI Key |
BJCWECRJPYQDGK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1OC(=O)COC(=O)C2=CC=CC=C2NC3=C4C=CC(=CC4=NC=C3)Cl)CC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


